2-(4-甲基哌嗪-1-磺酰基)-苯胺

描述

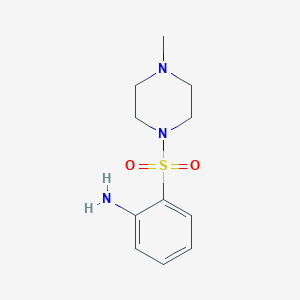

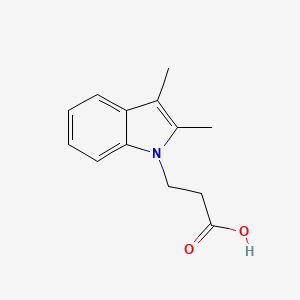

2-(4-Methyl-piperazine-1-sulfonyl)-phenylamine is a chemical compound that has been studied for its potential use in various pharmacological applications. It is part of a broader class of compounds known as arylsulfonamides, which have been identified for their affinities towards certain serotonin receptors, such as 5-HT(2C) and 5-HT(6) . These receptors are of interest in the development of atypical antipsychotic agents. The compound's structure includes a piperazine ring, which is a common feature in many biologically active molecules.

Synthesis Analysis

The synthesis of related arylsulfonamide compounds involves the combination of appropriate phenylamine derivatives with sulfonamide functionalities. For instance, the synthesis of naphthalene-2-sulfonic acid isopropyl-[3-(4-methyl-piperazin-1-yl)-phenyl]-amide, a compound with high affinity towards 5-HT(2C) and 5-HT(6) receptors, has been reported . The synthesis process typically requires careful selection of reagents and reaction conditions to achieve the desired selectivity and potency.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(4-Methyl-piperazine-1-sulfonyl)-phenylamine has been elucidated using techniques such as X-ray crystallography. For example, the crystal structure of 4-phenyl-piperazine-1-sulfonamide shows that it crystallizes in a monoclinic system with specific unit cell parameters and features layers of polar regions linked by hydrogen bonds and hydrophobic regions with π-π stacking interactions . These structural details are crucial for understanding the compound's interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of arylsulfonamide compounds is influenced by the presence of the sulfonamide group and the piperazine ring. These functional groups can participate in various chemical reactions, such as substitutions or modifications, to alter the compound's biological activity. For instance, N-alkyl substitution on the piperazine ring has been shown to increase the potency of certain compounds at the beta(3)-adrenergic receptor while maintaining selectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(4-Methyl-piperazine-1-sulfonyl)-phenylamine and related compounds are determined by their molecular structure. The presence of the sulfonamide group can affect the compound's solubility and stability. The piperazine ring's conformation, such as the chair conformation observed in some crystal structures, can influence the compound's ability to interact with biological targets . These properties are essential for the compound's formulation and delivery in a pharmacological context.

科学研究应用

- [5-(4-Methyl-piperazine-1-sulfonyl)-pyridin-2-yl]-hydrazine : This compound is used for proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions .

- Dimethyl piperazine : This is primarily used for Protease Inhibitors applications . Protease inhibitors are a class of antiviral drugs that are widely used to treat HIV/AIDS and hepatitis C .

安全和危害

The safety information for “5-(2-Ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one methanesulfonate” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

属性

IUPAC Name |

2-(4-methylpiperazin-1-yl)sulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2S/c1-13-6-8-14(9-7-13)17(15,16)11-5-3-2-4-10(11)12/h2-5H,6-9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAOGTUXWDPGYDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)S(=O)(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40360615 | |

| Record name | 2-(4-methylpiperazine-1-sulfonyl)phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methyl-piperazine-1-sulfonyl)-phenylamine | |

CAS RN |

436095-29-3 | |

| Record name | 2-(4-methylpiperazine-1-sulfonyl)phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline](/img/structure/B1299360.png)

![N-[2-(4-Methoxyphenoxy)ethyl]-N-(3-pyridinylmethyl)amine](/img/structure/B1299384.png)

![3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1299387.png)

![E,E-3-[4'-(3-Carboxy-acryloylamino)-biphenyl-4-ylcarbamoyl]-acrylic acid](/img/structure/B1299408.png)